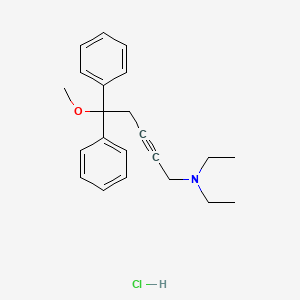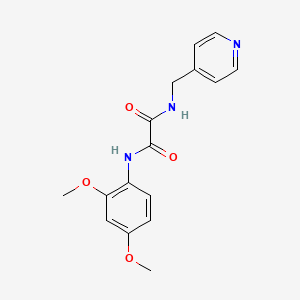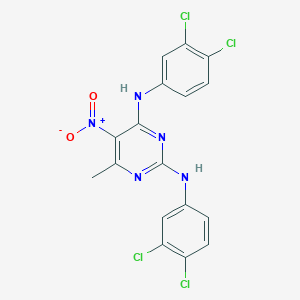![molecular formula C19H22N2O5S B5139926 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139926.png)
4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide, also known as L-371,257, is a small molecule antagonist of the neurotensin receptor 1 (NTSR1). This compound has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies.
作用機序
4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide acts as an antagonist of the NTSR1, a G protein-coupled receptor that is widely expressed in the central nervous system and various peripheral tissues. NTSR1 activation has been implicated in a variety of physiological processes, including pain perception, anxiety, and feeding behavior. By blocking NTSR1 activation, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, modulation of pain perception, and improvement of cognitive function. In cancer cells, this compound inhibits the activation of signaling pathways involved in cell growth and survival, leading to decreased proliferation and increased apoptosis. In animal models of pain, this compound has been shown to reduce pain sensitivity and improve pain-related behaviors. In animal models of Alzheimer's disease and schizophrenia, this compound has been shown to improve cognitive function and reduce behavioral deficits.
実験室実験の利点と制限
One of the main advantages of 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide is its specificity for the NTSR1, which allows for targeted modulation of NTSR1 signaling pathways. However, one limitation of this compound is its relatively low potency, which may require high concentrations for effective inhibition of NTSR1 activation. Additionally, this compound may have off-target effects on other receptors or signaling pathways, which could complicate interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide. One area of interest is the development of more potent NTSR1 antagonists that can achieve effective inhibition at lower concentrations. Another area of interest is the investigation of this compound's potential therapeutic applications in other disease states, such as anxiety disorders and obesity. Additionally, further studies are needed to elucidate the specific signaling pathways and mechanisms involved in this compound's effects on cancer cell growth, pain perception, and cognitive function.
合成法
The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide involves several steps, starting with the reaction of 3,4-dimethoxybenzylamine with allyl bromide to form 3,4-dimethoxy-N-allylbenzylamine. This intermediate is then reacted with N-(methylsulfonyl)chloroacetamide to form this compound. The final product is obtained by purification through column chromatography.
科学的研究の応用
4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and pancreatic cancer. In neurological research, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-5-12-21(27(4,23)24)16-9-6-14(7-10-16)19(22)20-15-8-11-17(25-2)18(13-15)26-3/h5-11,13H,1,12H2,2-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXISMEJFNDQQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


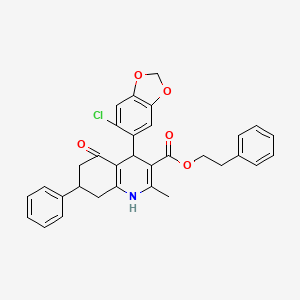
![1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane](/img/structure/B5139877.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5139879.png)
![N-[(5-bromo-2-furyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B5139887.png)
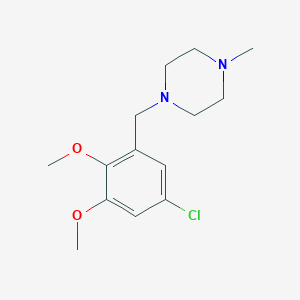
![N-[3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5139903.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B5139908.png)
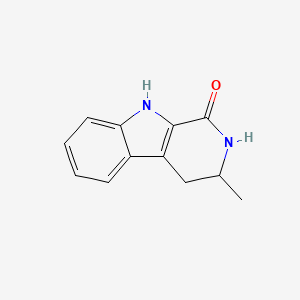
![5-[(3-methoxyphenoxy)methyl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5139923.png)
![benzyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5139927.png)
